3,4-Difluoro-5-nitrobenzenesulfonamide
Overview
Description
3,4-Difluoro-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4F2N2O4S . It is a type of sulfonamide, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This resulted in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-nitrobenzenesulfonamide can be represented by the SMILES stringNS(=O)(=O)C1=CC=C(F)C(F)=C1
. The InChI Key for this compound is VFVVRYNJTGHAIE-UHFFFAOYSA-N
. Chemical Reactions Analysis
The thermal decomposition mechanisms of a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), were probed under different heating conditions . The results showed that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .Physical And Chemical Properties Analysis
The melting point of 3,4-Difluoro-5-nitrobenzenesulfonamide is between 89°C to 93°C . The molecular weight of the compound is 238.17 g/mol .Safety And Hazards
properties
IUPAC Name |
3,4-difluoro-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZSIMTWVFZMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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